1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a unique structure combining an indole moiety with a phenylurea group, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling with Phenylurea: The chlorinated indole is then coupled with phenylurea in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-phenylurea
- 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea
- 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylurea
Uniqueness
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H16ClN3O |
---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea |
InChI |
InChI=1S/C17H16ClN3O/c18-13-6-7-16-15(10-13)12(11-20-16)8-9-19-17(22)21-14-4-2-1-3-5-14/h1-7,10-11,20H,8-9H2,(H2,19,21,22) |
InChI Key |
ACGSRYMRMSSSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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